molecular formula C13H8Cl2N2 B026222 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine CAS No. 88964-99-2

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B026222
CAS No.: 88964-99-2
M. Wt: 263.12 g/mol
InChI Key: CFINUJBABHRHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS: 88964-99-2) is a bicyclic heteroaromatic compound with the molecular formula C₁₃H₈Cl₂N₂ and a molecular weight of 263.12 g/mol . Structurally, it features a chloro substituent at position 6 of the imidazo[1,2-a]pyridine core and a 4-chlorophenyl group at position 2. This compound is a key intermediate in pharmaceutical synthesis, notably as a metabolite of Alpidem, a short-acting anxiolytic agent . Its derivatives are explored for diverse applications, including corrosion inhibition and modulation of metabolic stability .

Properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFINUJBABHRHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352062
Record name 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88964-99-2
Record name 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the 2-amino group on the α-carbon of the ketone, followed by intramolecular cyclization. Early protocols used acetic acid or ethanol as solvents at 80–100°C for 8–12 hours, achieving moderate yields (50–65%). A major limitation is the formation of byproducts such as N-alkylated intermediates , which necessitate tedious purification steps.

Catalytic Enhancements

Modern Heterogeneous Catalytic Systems

Recent advances focus on eco-friendly and recyclable catalysts to address scalability and environmental concerns.

Copper Silicate Nanocatalysts

A breakthrough method utilizes copper silicate (CuSiO₃) as a heterogeneous catalyst in ethanol under reflux. Key advantages include:

  • Yield : 89–92%

  • Reaction Time : 2.5 hours

  • Catalyst Reusability : 5 cycles with <5% activity loss

The mechanism involves Lewis acid sites on copper silicate facilitating both the nucleophilic attack and cyclization steps. This system avoids toxic solvents and reduces energy consumption compared to classical methods.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) in DMSO with K₂CO₃ as a base achieves 85% yield in 20 minutes. This approach is ideal for rapid screening but faces challenges in reactor design for industrial-scale production.

Solvent and Temperature Optimization

Solvent polarity critically influences reaction efficiency:

Table 1: Solvent Screening for Cyclocondensation

SolventDielectric ConstantYield (%)Reaction Time (h)
Ethanol24.3922.5
DMF36.7781.8
Water80.1424.0
Toluene2.4656.0

Polar aprotic solvents like DMF accelerate kinetics but lower yields due to side reactions. Ethanol emerges as the optimal solvent, balancing reactivity and environmental safety.

Industrial-Scale Production Challenges

Continuous-Flow Reactors

Pilot studies using microfluidic reactors (25 mL/min flow rate, 130°C) demonstrate 88% yield in 30 minutes. However, catalyst clogging and fouling remain unresolved issues.

Purification Techniques

  • Crystallization : Ethyl acetate/hexane (1:3) yields 95% pure product.

  • Chromatography : Silica gel with dichloromethane/methanol (9:1) achieves >99% purity but is cost-prohibitive for bulk synthesis.

Comparative Analysis of Synthetic Routes

Table 2: Method Benchmarking

MethodCatalystYield (%)Time (h)Scalability
Classical RefluxNone50–658–12Moderate
Iodine-CatalyzedI₂70–754–6Low
Copper SilicateCuSiO₃89–922.5High
MicrowaveK₂CO₃850.3Limited

The copper silicate method outperforms others in yield and scalability, making it the preferred choice for current research .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced imidazole derivatives.

    Substitution: Functionalized imidazo[1,2-a]pyridine derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit a range of biological activities, making them promising candidates for drug development. Notably, 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has shown:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, making it a potential lead compound for developing new antimicrobial agents .
  • Anxiolytic and Sedative Effects : The compound has demonstrated anxiolytic properties in animal models, indicating its potential for treating anxiety disorders. It has been associated with increased food consumption in stress-induced scenarios, suggesting a calming effect without impairing cognitive clarity .
  • Anticancer Activity : Some studies have reported that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms .

Pharmaceutical Applications

The therapeutic applications of this compound extend to several medical conditions:

  • Anxiety Disorders : Its anxiolytic properties position it as a candidate for treating anxiety-related conditions .
  • Neurological Disorders : The compound's effects on cerebral circulation suggest potential applications in treating neurodegenerative diseases and conditions associated with cerebral vascular damage .
  • Sleep Disorders : Its sleep-inducing properties indicate possible use in managing insomnia and other sleep-related issues .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused bicyclic structure allows it to fit into the active sites of these targets, leading to inhibition or modulation of their activity. The presence of chlorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-(4-Fluorophenyl)-1H-benzo[d]imidazole
  • Structural Difference : Replaces the imidazo[1,2-a]pyridine core with a benzoimidazole system and substitutes the 4-chlorophenyl group with a 4-fluorophenyl moiety.
  • Metabolic Stability : Exhibits 89.13% parent compound retention under metabolic conditions, compared to rapid degradation observed in 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives like Alpidem .
  • Significance : Fluorine substitution enhances metabolic stability, suggesting halogen position and electronic effects critically influence degradation rates.
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
  • Structural Difference : Substitutes the 4-chlorophenyl group with a 4-fluorophenyl group.
  • Application : Demonstrates 95.69% inhibition efficiency for C38 steel corrosion in HCl (10⁻³ M, 298 K), outperforming the parent compound in corrosion resistance .
  • Mechanism : Fluorine's electronegativity enhances adsorption on metal surfaces, aligning with Langmuir isotherm behavior .
2-(4-Chlorophenyl)-6-(m-tolyl)imidazo[1,2-a]pyridine (cpd S1)
  • Structural Difference : Replaces the 6-chloro group with an m-tolyl (3-methylphenyl) substituent.
  • Synthesis : Prepared via Suzuki-Miyaura coupling of 6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine with 3-methylphenylboronic acid (38% yield) .
3-Benzyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
  • Structural Difference : Introduces a benzyl group at position 3.
  • Physicochemical Property: Melting point (152–154°C) is higher than non-benzylated derivatives, indicating enhanced crystallinity .

Pharmacological and Metabolic Comparisons

Alpidem Metabolites
  • This compound-3-acetamide (CAS: 82626-73-1): A major metabolite with altered solubility and reduced anxiolytic activity compared to Alpidem .
  • This compound-3-acetonitrile : A synthetic intermediate with distinct safety profiles (GHS hazard classification required) .
Imidazo[1,2-a]pyridine Derivatives with Triazolyl Substituents
  • Example : 3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (15a)
    • Structural Feature : Incorporates a triazolyl group at position 3.
    • Synthesis Yield : 92% via click chemistry, demonstrating superior efficiency over traditional cross-coupling methods .
    • Significance : Triazolyl groups enhance binding affinity to targets like the constitutive androstane receptor (CAR) .
Table 1: Key Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Application/Property
This compound C₁₃H₈Cl₂N₂ 263.12 Parent compound Metabolic intermediate
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine C₁₁H₈ClN₂S 250.72 Thiophene substituent 83% synthesis yield
6-Chloro-8-[(4-chlorophenyl)sulfinyl] derivative (6a) C₁₅H₁₀Cl₂F₃N₃O₃S₂ 494.34 Sulfinyl group Improved solubility
2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-methanol C₁₅H₁₃ClN₂O 272.73 Hydroxymethyl group Intermediate in drug synthesis
Table 2: Pharmacokinetic and Functional Comparisons
Compound Metabolic Stability (% parent remaining) Inhibition Efficiency (Corrosion) Synthesis Yield (%)
This compound Rapid degradation 90.28% N/A
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 89.13% N/A N/A
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine N/A 95.69% N/A
3-(1-Benzyl-triazol-4-yl) derivative (15d) N/A N/A 78%

Research Findings and Implications

  • Metabolic Stability : Chlorine placement at distal positions in this compound derivatives accelerates oxidative degradation, whereas fluorinated analogues exhibit prolonged stability .
  • Corrosion Inhibition : Halogen substituents significantly enhance adsorption on steel surfaces, with fluorine providing superior efficiency due to stronger electronegativity .
  • Synthetic Efficiency : Suzuki-Miyaura coupling and click chemistry enable high-yield synthesis of complex derivatives, facilitating drug discovery pipelines .

Biological Activity

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C15H11Cl2N3
  • Molecular Weight : 320.17 g/mol
  • CAS Number : 82626-73-1
  • IUPAC Name : 2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Anticancer Activity

Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. In particular, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values : A study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which exhibited IC50 values of 11.73 μM in the same cell line .
CompoundCell LineIC50 (μM)Reference
This compoundMDA-MB-2310.126
5-FluorouracilMDA-MB-23111.73

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

  • Efficacy Against Bacteria : The presence of chloro groups in the phenyl ring enhances the antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting neuroprotective effects. Compounds similar to this compound have been shown to exhibit protective actions against neurodegenerative conditions through mechanisms involving acetylcholinesterase (AChE) inhibition:

  • AChE Inhibition : The compound demonstrated significant inhibition of AChE with an IC50 value of approximately 20.15 ± 0.44 µM, which is comparable to standard drugs used in Alzheimer’s treatment .

Study on Anticancer Efficacy

A notable study involved testing the anticancer effects of various imidazo[1,2-a]pyridine derivatives in vitro and in vivo. The results showed that these compounds not only inhibited cell growth but also induced apoptosis in cancer cells.

Neuroprotective Study

Another study focused on the neuroprotective potential of similar compounds where behavioral assessments indicated improved memory retention in mice treated with AChE inhibitors derived from imidazo[1,2-a]pyridine structures.

Q & A

Q. What are the standard synthetic routes for 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation or Vilsmeier-Haack reactions. For example, a Vilsmeier-Haack approach involves treating the imidazo[1,2-a]pyridine precursor with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–10°C, followed by reflux and vacuum drying . Yield optimization requires strict temperature control, stoichiometric ratios of POCl₃/DMF, and inert solvents like chloroform. Impurities often arise from incomplete chlorination or side reactions with residual moisture, necessitating post-synthesis purification via column chromatography .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are critical. ¹H NMR can confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and chloro-substituents, while mass spectrometry (MS) validates the molecular ion peak ([M+H]⁺). HPLC with UV detection (λ = 254 nm) ensures purity (>95%), with acetonitrile/water mobile phases resolving polar byproducts .

Q. What safety protocols are essential during handling and storage?

Key precautions include:

  • Avoiding ignition sources (sparks, open flames) due to flammability risks .
  • Using PPE (gloves, goggles) to prevent dermal/ocular exposure.
  • Storing in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for structural analogs be resolved?

Discrepancies often arise from substituent variations (e.g., nitroso vs. chloro groups) or assay conditions. For example, 3-nitroso derivatives (e.g., 2-(4-chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine) exhibit altered receptor binding compared to chloro analogs . Researchers should:

  • Cross-validate assays (e.g., fluorescent probes vs. radioligand binding ).
  • Control for solvent effects (DMSO may inhibit enzyme activity).
  • Use isogenic cell lines to minimize variability .

Q. What computational strategies are effective for predicting reaction mechanisms or optimizing synthesis?

Density Functional Theory (DFT) studies can model transition states and intermediates. For example, Friedländer cyclization mechanisms for imidazo[1,2-a]pyridine derivatives have been simulated using B3LYP/6-31G(d) basis sets, identifying rate-limiting steps (e.g., imine formation) . Molecular docking (AutoDock Vina) further predicts bioactivity by assessing binding affinities to targets like benzodiazepine receptors .

Q. How can researchers design experiments to address conflicting solubility data in polar vs. nonpolar solvents?

Contradictory solubility profiles may stem from polymorphic forms or hydration states. Methodological steps include:

  • X-ray crystallography to identify dominant polymorphs.
  • Differential Scanning Calorimetry (DSC) to detect hydrate formation.
  • Solubility parameter calculations (Hansen solubility parameters) to optimize solvent selection .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

Batch reactor optimization is critical. Key parameters:

  • Controlled addition of chlorinating agents (e.g., POCl₃) to avoid exothermic side reactions.
  • Catalytic systems (e.g., Pd/Cu) for selective C–H functionalization .
  • Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) to monitor reaction progress .

Q. How do structural modifications (e.g., substituent position) influence electrochemical properties?

Electrochemical studies (cyclic voltammetry) reveal that chloro-substituents at the 6-position reduce oxidation potentials compared to methyl groups, enhancing electron-withdrawing effects. Substituent Hammett constants (σ) correlate linearly with redox potentials, aiding predictive modeling .

Methodological and Analytical Questions

Q. What are best practices for analyzing degradation products under accelerated stability conditions?

Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with LC-MS/MS identify major degradants. For example, hydrolytic cleavage of the imidazo ring generates 4-chlorobenzoic acid, detectable via MRM transitions (m/z 155 → 111) .

Q. How can researchers reconcile discrepancies in reported melting points?

Variations often stem from impurities or calibration errors. Solutions include:

  • Recrystallization from ethanol/water mixtures.
  • Cross-validation using DSC (melting onset vs. capillary methods) .

Environmental and Regulatory Considerations

Q. What eco-friendly alternatives exist for hazardous solvents in synthesis?

Substituting DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF reduces toxicity. Solvent selection guides (e.g., CHEM21) prioritize safety and lifecycle impacts .

Q. How to navigate patent landscapes for novel derivatives?

Keyword searches (e.g., "imidazo[1,2-a]pyridine AND chloro substituents") in databases like Google Patents or Espacenet reveal prior art. Focus on claims covering manufacturing methods (e.g., CAS 57892-76-9 derivatives ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.